Product packaging for Communiol C(Cat. No.:)

Communiol C

Cat. No.: B1246935
M. Wt: 188.22 g/mol
InChI Key: IIIMOTPQTTVUFX-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Communiol C is a specialized chemical compound offered for research purposes. It is provided to the scientific community to facilitate investigation into its properties and potential applications. Researchers are encouraged to utilize this product in accordance with all applicable laboratory safety and ethical guidelines. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B1246935 Communiol C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-[(3S,5S)-5-[(1S)-1-hydroxypropyl]oxolan-3-yl]acetic acid

InChI

InChI=1S/C9H16O4/c1-2-7(10)8-3-6(5-13-8)4-9(11)12/h6-8,10H,2-5H2,1H3,(H,11,12)/t6-,7-,8-/m0/s1

InChI Key

IIIMOTPQTTVUFX-FXQIFTODSA-N

Isomeric SMILES

CC[C@@H]([C@@H]1C[C@H](CO1)CC(=O)O)O

Canonical SMILES

CCC(C1CC(CO1)CC(=O)O)O

Synonyms

communiol C

Origin of Product

United States

Isolation and Source Organism Studies of Communiol C

Mycological Origins: Podospora communis as the Producer Organism

Communiol C is a secondary metabolite produced by the fungus Podospora communis (Speg.) Niessl. utoronto.ca P. communis is a species of ascomycete fungus belonging to the order Sordariales. tci-thaijo.org These fungi are coprophilous, meaning they are commonly found growing on the dung of herbivorous animals. utoronto.catci-thaijo.org The ecological niche of dung is rich in nutrients but also hosts a competitive microbial environment, which is thought to drive the evolution of diverse secondary metabolites by organisms like P. communis as a means of chemical defense and competition. researchgate.netresearchgate.net

The initial isolation of this compound, along with its structural analogs Communiol A, B, and D, was reported from a culture of Podospora communis (isolate JS 161) that was originally obtained from a sample of horse dung. utoronto.caresearchgate.net This particular fungal isolate demonstrated antagonistic activity against a competitor fungus, A. furfuraceus, which prompted the chemical investigation that led to the discovery of the communiol compounds. utoronto.ca

Methodologies for the Isolation of this compound from Fungal Extracts

The isolation of this compound and its related compounds from Podospora communis involves a multi-step process that includes fungal fermentation, extraction, and chromatographic purification. While the initial publication on Communiols A-D provides the foundational protocol, a more detailed methodology was described in a subsequent study on the isolation of Communiols E-H from the same fungal strain (JS 161). utoronto.caresearchgate.net

Fungal Fermentation: The process begins with the cultivation of Podospora communis in a liquid medium. The fungus is typically grown in Erlenmeyer flasks containing a nutrient-rich broth, such as potato dextrose broth (PDB). utoronto.ca The cultures are incubated for an extended period, for instance, 25 days at room temperature on an orbital shaker, to allow for sufficient growth and production of secondary metabolites. utoronto.ca

Extraction: Following incubation, the fungal culture is separated into the mycelium (the fungal biomass) and the culture broth by filtration. The desired compounds, including this compound, are primarily found in the culture broth. This filtered broth is then subjected to solvent extraction. Ethyl acetate (B1210297) (EtOAc) is a commonly used solvent for this purpose. utoronto.ca The broth is repeatedly extracted with ethyl acetate, and the organic phases are combined, dried (e.g., over magnesium sulfate), and concentrated under reduced pressure to yield a crude extract, which typically appears as a brown oil. utoronto.ca

Chromatographic Purification: The crude extract, containing a mixture of various metabolites, is then purified using a series of chromatographic techniques. A common strategy involves:

Size-Exclusion Chromatography: The crude extract is first fractionated using a Sephadex LH-20 column. This technique separates molecules based on their size. A gradient elution with a solvent system like hexane-CH2Cl2-acetone is used to separate the extract into multiple fractions. utoronto.ca

High-Performance Liquid Chromatography (HPLC): The fractions obtained from the Sephadex column that contain the compounds of interest are further purified using reversed-phase HPLC. utoronto.ca This technique separates compounds based on their polarity. Specific conditions, such as the type of column (e.g., C18) and the mobile phase composition (e.g., a gradient of acetonitrile (B52724) in water), are optimized to isolate the individual communiol compounds. utoronto.ca

The purity of the isolated compounds, including this compound, is confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

StepDescriptionKey Parameters/Reagents
1. Fermentation Cultivation of Podospora communis in liquid culture.Potato Dextrose Broth, ~25 days incubation.
2. Extraction Separation of metabolites from the culture broth.Filtration, Ethyl Acetate (EtOAc) extraction.
3. Purification Isolation of individual compounds from the crude extract.Sephadex LH-20 chromatography, Reversed-Phase HPLC.

Strain-Specific Variations in this compound Production

Studies on different isolates of Podospora communis have revealed significant variations in their secondary metabolite profiles, including the production of communiols. This indicates that the biosynthesis of these compounds is strain-specific.

A key study compared the metabolites produced by two geographically distinct isolates of P. communis:

Isolate JS 161: Collected from horse dung in Northern California.

Isolate JS 349: Collected from horse dung in Ecuador. utoronto.ca

The chemical investigation of these two strains showed a clear difference in the types of communiols they produced. Isolate JS 161 was the source for the initial discovery of Communiols A, B, C, and D, and later, Communiols E, F, G, and H. utoronto.caresearchgate.net In contrast, parallel studies of the Ecuadorian isolate, JS 349, led to the isolation of only Communiols B, D, and G. utoronto.ca

This qualitative difference in the production of communiols highlights the chemical diversity that can exist within a single fungal species. The genetic and/or environmental factors that control the differential expression of the biosynthetic gene clusters responsible for communiol production in these strains have not been fully elucidated.

Podospora communis IsolateGeographic OriginReported Communiols Produced
JS 161 Northern California, USAA, B, C, D, E, F, G, H
JS 349 EcuadorB, D, G

Structural Elucidation and Stereochemical Investigations of Communiol C

Early Efforts in Communiol C Structure Determination

This compound was first isolated, along with several related compounds (Communiols A, B, and D-H), from the culture broth of the coprophilous (dung-colonizing) fungus Podospora communis by the research group of Gloer. These compounds were identified during a screening for bioactive natural products and showed significant antibacterial activity. The initial structural characterization of this compound was conducted using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which allowed for the determination of its planar structure and connectivity.

Initial Proposed Stereochemical Assignments of this compound

Based on their comprehensive NMR analyses, which included the application of Mosher's MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) methodology, Gloer and coworkers proposed the absolute stereochemistry of this compound to be (3S, 5S, 6S). nih.gov This assignment was predicated on the interpretation of NMR data from the MTPA esters of the molecule, a common method at the time for deducing the configuration of chiral centers.

Methodological Approaches for Stereochemical Analysis (e.g., Advanced Spectroscopic Techniques)

The initial stereochemical assignment of this compound relied heavily on NMR-based methods, specifically the derivatization with Mosher's acid to analyze diastereomeric esters. nih.gov However, the definitive elucidation and subsequent revision of its stereochemistry were achieved through enantioselective total synthesis. This synthetic approach provides unambiguous proof of structure by creating a molecule with a precisely known three-dimensional arrangement of atoms, which can then be compared to the natural product.

Key synthetic methodologies employed included the Sharpless asymmetric dihydroxylation, which was instrumental in establishing the required chirality at specific carbon centers during the synthesis. nih.gov The final confirmation of the structure was achieved by comparing the spectroscopic data, particularly ¹H and ¹³C NMR spectra and specific optical rotation values, of the synthesized compounds with those of the naturally isolated this compound. nih.govresearchgate.netresearchgate.net This comparative analysis is the gold standard for confirming or revising the structure of a natural product. researchgate.netresearchgate.net

Challenges Leading to the Stereochemical Revision of this compound

The necessity for a stereochemical revision arose when researchers undertook the total synthesis of the originally proposed (3S, 5S, 6S) structure of this compound. Upon completion of the synthesis, a critical discrepancy was observed: the spectroscopic data and optical rotation of the synthetic compound did not match the data reported for the natural product. This mismatch is a common challenge in natural product chemistry and serves as a powerful check on initial structural assignments, often revealing subtle stereochemical details that were misinterpreted from spectroscopic data alone. nih.gov The failure to replicate the properties of the natural product prompted a systematic investigation into other possible stereoisomers.

Definitive Stereochemical Assignment of this compound and Supporting Evidence

To resolve the discrepancy, the enantioselective synthesis of an alternative stereoisomer was undertaken. The synthesis of the (3R, 5R, 6S)-isomer of this compound resulted in a compound whose spectroscopic data and optical rotation were in excellent agreement with those of natural this compound in every respect. nih.gov This successful match provided conclusive evidence that the true absolute stereochemistry of this compound was (3R, 5R, 6S), leading to the revision of the initially proposed structure. nih.gov The stereochemistries of the related Communiols A and B were also revised through their total synthesis. nih.gov

Analysis of the Core Tetrahydrofuranic Scaffold in this compound

A key structural feature of this compound is its 2,4-disubstituted tetrahydrofuran (B95107) (THF) core. This particular substitution pattern is relatively rare among natural products, where 2,5-disubstituted THF rings, such as those in annonaceous acetogenins, are more frequently encountered. arkat-usa.org The structural uniqueness of this scaffold in the Communiol family makes it a point of interest for synthetic chemists.

The synthetic strategy to construct this core involved several key steps. A common approach begins with the creation of a lactone intermediate that already possesses the desired stereochemistry at what will become the C3 position of the final THF ring. This stereocenter can be installed using methods like the Sharpless asymmetric dihydroxylation. The lactone ring is then reduced to form the diol, which subsequently undergoes cyclization to yield the target 2,4-disubstituted tetrahydrofuran scaffold. The development of stereoselective methods for accessing 2,4-disubstituted THFs remains an active area of research, driven by the presence of this motif in various bioactive molecules. thieme-connect.comnih.gov

Table of Mentioned Compounds

Total Synthesis and Synthetic Methodologies for Communiol C

Strategic Approaches to the Total Synthesis of Communiol C

The total synthesis of this compound has been approached with a focus on controlling the three contiguous stereocenters of the molecule. A key retrosynthetic analysis hinges on disconnecting the molecule into manageable chiral building blocks. The primary strategy involves the creation of the substituted tetrahydrofuran (B95107) core, followed by the elaboration of the side chains.

A prevalent retrosynthetic strategy commences with the disconnection of the carboxylic acid side chain, leading back to a key lactone intermediate. This lactone already contains the necessary stereochemical information for the tetrahydrofuran ring. The synthesis plan often relies on installing the desired stereochemistry at an early stage, for instance at the C3 position of a lactone precursor, which then guides the formation of the subsequent stereocenters. The tetrahydrofuran ring is typically formed from this lactone intermediate through reduction and subsequent cyclization. The final stage of the synthesis then involves the oxidative cleavage of a terminal double bond on a side chain to furnish the carboxylic acid moiety. oup.com

Enantioselective Synthesis Pathways for this compound

The enantioselective synthesis of this compound was pivotal in establishing its correct absolute stereochemistry, which was initially misassigned. oup.comnih.gov The development of pathways to selectively produce one enantiomer over the other has been a central theme in the synthetic efforts towards this natural product.

The Sharpless Asymmetric Dihydroxylation (AD) reaction has been a cornerstone in the enantioselective synthesis of this compound. oup.comnih.govresearchgate.net This powerful transformation allows for the introduction of two adjacent hydroxyl groups across a double bond with a high degree of enantioselectivity, dictated by the choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL). mdpi.comorganic-chemistry.orgnih.gov In the synthesis of this compound, the AD reaction was employed to set the stereochemistry of a key diol intermediate, which was then elaborated to form the chiral lactone precursor. oup.com The high predictability and reliability of the Sharpless AD reaction make it an ideal choice for establishing the initial stereocenter from which the others are subsequently controlled. encyclopedia.pub

The 2,4-disubstituted tetrahydrofuran core of this compound presents a significant synthetic challenge. oup.com The construction of this ring system is often achieved from a chiral lactone intermediate. A common method involves the reduction of the lactone to the corresponding lactol, followed by cyclization. researchgate.net In the synthesis of this compound, the lactone intermediate, prepared via a sequence involving the Sharpless AD reaction, is reduced to form the tetrahydrofuran ring. oup.com Alternative methods for tetrahydrofuran synthesis include intramolecular cyclization of alcohols, which can be promoted by various reagents. chemistryviews.orgorganic-chemistry.org The stereochemistry established in the initial asymmetric step guides the formation of the desired stereoisomer of the tetrahydrofuran ring.

With the core tetrahydrofuran ring system in place, the final stages of the total synthesis of this compound involve the careful manipulation and elaboration of the side chains. A key transformation is the oxidative cleavage of a terminal alkene to generate the carboxylic acid functionality present in the natural product. This is a common and effective strategy for installing this functional group at a late stage in the synthesis. Other functional group interconversions, such as protection and deprotection of alcohol groups, are also necessary throughout the synthetic sequence to ensure the compatibility of reagents and to direct the reactivity of the molecule as desired. oup.com

Diastereoselective Control in this compound Synthesis

Achieving the correct relative stereochemistry between the three stereocenters in this compound is a critical aspect of its total synthesis. While the initial enantioselectivity is established by the Sharpless Asymmetric Dihydroxylation, subsequent steps must proceed with a high degree of diastereocontrol. The stereocenter established by the AD reaction serves as a chiral directing group, influencing the stereochemical outcome of subsequent transformations. For instance, during the formation of the tetrahydrofuran ring from the chiral lactone, the existing stereochemistry at the C3 position directs the formation of the new stereocenters at C5 and C6 to yield the desired diastereomer. oup.com The careful choice of reagents and reaction conditions is crucial to maintain and transfer this stereochemical information throughout the synthesis.

Comparison of Synthetic this compound with the Natural Isolate

A crucial step in any total synthesis is the rigorous comparison of the synthetic material with the natural product to confirm its structural and stereochemical identity. In the case of this compound, the initial synthesis of the originally proposed structure revealed inconsistencies in the analytical data when compared to the natural isolate. oup.com Specifically, the optical rotation of the synthetic compound did not match that of the natural product.

This discrepancy led to the synthesis of other stereoisomers of this compound. Ultimately, the synthesis of the (3R,5R,6S)-isomer yielded a compound whose spectroscopic data, including ¹H and ¹³C NMR, and optical rotation were in excellent agreement with those of the natural this compound. oup.comnih.gov This comparison was instrumental in revising the originally proposed stereochemistry of the natural product. fao.org

Compound Reported Optical Rotation of Natural Product Optical Rotation of Synthetic (3S,5S,6S)-3 Optical Rotation of Synthetic (3R,5R,6S)-3
This compound[α]D -9.5 (c 0.075, CH2Cl2)[α]D +1.4 (c 1.17, CH2Cl2)[α]D -9.6 (c 0.25, CH2Cl2)

Table 1: Comparison of Optical Rotation Data for Natural and Synthetic this compound. Data sourced from Enomoto & Kuwahara, 2008. oup.com

Methodological Innovations Arising from this compound Synthesis Research

The pursuit of the total synthesis of the antibacterial natural product, this compound, has led to significant insights, most notably in the strategic application of established synthetic methods to resolve complex stereochemical uncertainties. Research in this area has underscored the power of enantioselective synthesis as an indispensable tool for the definitive structural elucidation of complex molecules, an innovation not in the creation of a new reaction but in the methodological approach to a chemical problem.

The primary challenge in the chemistry of this compound arose from its initial stereochemical assignment. Based on spectroscopic data, the structure was first proposed to have a (3S, 5S, 6S) configuration. However, the total synthesis endeavors, particularly by the research group of Kuwahara, were pivotal ing and ultimately revising this assignment. Current time information in Bangalore, IN.researchgate.netnih.gov

The core of the synthetic strategy revolved around the application of the Sharpless asymmetric dihydroxylation. Current time information in Bangalore, IN.researchgate.net This powerful and well-established reaction was employed to install the key stereocenters in a controlled manner. While the Sharpless dihydroxylation itself was not a novel invention at the time, its strategic use to generate specific stereoisomers of this compound for comparison with the natural product represented a crucial methodological choice. It transformed a synthetic exercise into a definitive tool for structural verification.

This work on this compound serves as a prominent example of synthesis-driven structural revision. The methodological innovation, therefore, lies not in the discovery of a new transformation, but in the intelligent and rigorous application of asymmetric synthesis to solve a problem that spectroscopic methods alone could not. It highlights a strategic innovation where total synthesis is employed as the ultimate arbiter in determining the absolute configuration of a complex natural product. This approach has had broader implications, as the corrected stereochemistry for this compound also provided a basis for revising the structures of other members of the communiol family, such as communiols D and H. tohoku.ac.jp

The key methodological advance is summarized in the table below, focusing on the pivotal stereochemistry-defining step.

Reaction Key Reagents/Catalyst Transformation Significance in this compound Synthesis
Sharpless Asymmetric DihydroxylationAD-mix-α or AD-mix-β, OsO₄ (catalytic)Conversion of a prochiral alkene to a chiral diol with high enantioselectivity.Established the critical stereocenters of the molecule, enabling the synthesis of specific stereoisomers for comparison with the natural product and leading to the definitive revision of its absolute configuration. Current time information in Bangalore, IN.researchgate.net

Biosynthetic Pathway Hypotheses and Elucidation for Communiol C

Proposed Biogenetic Routes to the Tetrahydrofuran (B95107) Core

The formation of the substituted tetrahydrofuran ring in Communiol C is believed to originate from a linear polyketide precursor. This hypothesis is favored over other routes, such as the dimerization of phenylpropanoids seen in lignan (B3055560) biosynthesis, due to the polyketide nature of the communiol family of compounds. nih.govamazonaws.com The proposed biogenetic sequence involves several key transformations:

Polyketide Chain Assembly: The biosynthesis is initiated by a Polyketide Synthase (PKS) enzyme. This large, multi-domain enzyme would utilize a starter unit, likely acetyl-CoA, and several extender units, primarily malonyl-CoA, to assemble a linear polyketide chain through a series of Claisen condensation reactions. The specific reduction and dehydration steps carried out by the PKS domains after each condensation would determine the final pattern of oxygenation and saturation along the chain.

Formation of an Alkene Precursor: The PKS-mediated synthesis would result in a linear polyketide that contains at least one specific carbon-carbon double bond, positioned correctly for the subsequent cyclization.

Epoxidation: Following its release from the PKS, the linear precursor is proposed to undergo stereospecific epoxidation across the double bond. This reaction would form a reactive epoxide intermediate.

Intramolecular Cyclization: The final and key step in the formation of the tetrahydrofuran core is a regio- and stereoselective intramolecular cyclization. This is thought to occur via the nucleophilic attack of a hydroxyl group elsewhere in the polyketide chain onto one of the epoxide carbons. amazonaws.com This epoxide-opening-cyclization cascade is a common strategy in nature for the synthesis of cyclic ethers and would establish the core structure of this compound. amazonaws.com

Enzyme Systems Potentially Involved in this compound Biosynthesis

Based on the proposed biogenetic route, a specific set of enzyme families can be implicated in the biosynthesis of this compound. These enzymes would be encoded within a dedicated biosynthetic gene cluster in the Podospora communis genome.

Enzyme TypeProposed Function in this compound Biosynthesis
Polyketide Synthase (PKS) A highly reducing Type I PKS is hypothesized to be the central enzyme, responsible for assembling the linear polyketide backbone from acetyl-CoA and malonyl-CoA. The specific arrangement of its ketosynthase, acyltransferase, dehydratase, ketoreductase, and enoylreductase domains dictates the structure of the resulting polyketide chain.
P450 Monooxygenase An enzyme from the cytochrome P450 family is a prime candidate for catalyzing the stereospecific epoxidation of the double bond in the linear polyketide precursor. Fungal P450s are well-known for their role in the oxidative tailoring of secondary metabolites.
Epoxide Hydrolase / Cyclase An epoxide hydrolase-like enzyme is proposed to catalyze the ring-opening of the epoxide and the subsequent intramolecular cyclization to form the tetrahydrofuran ring. While some cyclizations can occur spontaneously, they are often enzyme-mediated to ensure proper stereochemical control.
Tailoring Enzymes Additional enzymes such as other oxidoreductases (e.g., dehydrogenases) or transferases may be involved in post-PKS modifications to install the final functional groups and stereochemistry of this compound.

Podospora species are known to possess a diverse array of enzymes, including oxidases and peroxidases, that are involved in secondary metabolism and interaction with their environment. tci-thaijo.org It is highly probable that specific orthologs of these enzymes have been adapted for the unique tailoring steps in communiol biosynthesis.

Genetic Basis for this compound Production in Podospora communis

The production of secondary metabolites like this compound in fungi is typically orchestrated by a biosynthetic gene cluster (BGC). It is hypothesized that a "Communiol BGC" exists in the genome of Podospora communis. This cluster would contain all the necessary genes for the synthesis and tailoring of the molecule, ensuring their co-regulation.

A hypothetical this compound BGC would likely include:

A Core PKS Gene: The central gene encoding the large, multi-domain polyketide synthase.

Tailoring Enzyme Genes: Genes encoding the P450 monooxygenase, epoxide hydrolase/cyclase, and other modifying enzymes like dehydrogenases or reductases.

A Transcriptional Regulator Gene: Often a pathway-specific transcription factor (e.g., a Zn(II)2Cys6-type) that controls the expression of all other genes in the cluster.

A Transporter Gene: A gene encoding a membrane transporter protein, possibly from the Major Facilitator Superfamily (MFS), to export the final compound out of the fungal cell.

The existence of gene cluster orthologs between different fungal species is common. semanticscholar.org Therefore, the genome of Podospora communis could be mined for PKS-containing BGCs, and comparative genomics with other fungi that produce tetrahydrofuran-containing polyketides could help to identify the putative communiol cluster.

Precursor Feeding Studies for this compound (Hypothetical)

To experimentally verify the polyketide origin of this compound, a precursor feeding study using isotopically labeled substrates would be the definitive approach. As this is a hypothetical exercise, we can predict the outcomes based on the proposed biosynthetic pathway.

Experimental Design: Cultures of Podospora communis would be grown and supplemented with isotopically labeled precursors. The this compound would then be isolated, and the incorporation and position of the labels would be determined by 13C-NMR spectroscopy and mass spectrometry.

Hypothesized Precursors and Predicted Labeling Pattern: The most logical precursors for a polyketide are acetate (B1210297) and propionate. Assuming a standard polyketide assembly from an acetyl-CoA starter and malonyl-CoA extenders (which is derived from acetyl-CoA), the following outcomes are predicted:

Feeding with [1-13C]acetate: This would label the carbon atom of every acetyl-CoA-derived unit that was originally the carboxyl group.

Feeding with [2-13C]acetate: This would label the carbon atom of every acetyl-CoA-derived unit that was originally the methyl group.

Feeding with [1,2-13C]acetate: This would result in the observation of intact two-carbon units (13C-13C coupling) throughout the backbone, confirming their origin from acetate.

The table below illustrates a hypothetical labeling pattern for a representative polyketide backbone that could lead to a communiol-type structure, based on feeding with singly labeled acetate.

Precursor AdministeredPredicted Labeled Carbons in Polyketide Backbone (Illustrative)
[1-13C]acetateC1, C3, C5, C7, C9, C11
[2-13C]acetateC2, C4, C6, C8, C10, C12

Note: The carbon numbering is for an illustrative linear polyketide chain prior to cyclization and tailoring.

Observing such a distinct and alternating labeling pattern would provide strong evidence for the polyketide biosynthetic origin of this compound and would help to delineate the specific starter and extender units used by the PKS.

Biological Activity Studies: Cellular and Molecular Mechanisms of Communiol C

Investigations into the Mode of Action of Communiol C

Currently, there is no available scientific data describing the mode of action of this compound.

Identification of Cellular and Subcellular Targets of this compound

Information regarding the specific cellular and subcellular targets of this compound is not present in the current body of scientific literature.

Mechanistic Insights into this compound-Mediated Biological Responses

A mechanistic understanding of how this compound might elicit biological responses is contingent on initial studies identifying its activity, which are not yet available.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives at the Molecular Level

No structure-activity relationship (SAR) studies for this compound derivatives have been published. Such studies would require the synthesis and biological evaluation of a series of related compounds, for which there is no current record.

Comparative Mechanistic Analysis with Related Communiols (A, B, D, H)

A comparative analysis of the mechanisms of this compound with other related communiols (A, B, D, H) cannot be conducted, as there is no information available on any of these compounds.

Computational Chemistry and Theoretical Modeling of Communiol C

Quantum Chemical Calculations for Communiol C Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, is a cornerstone of understanding how this compound interacts with its biological targets. Quantum chemical calculations are instrumental in mapping the potential energy surface of a molecule to identify its stable conformers.

For a molecule like this compound, with multiple stereocenters and a flexible tetrahydrofuran (B95107) ring, numerous conformations are possible. The puckering of the tetrahydrofuran ring, which can adopt various envelope and twist forms, combined with the rotation of its substituents, creates a complex conformational space. High-level quantum chemical methods can be employed to calculate the energies of these different conformations, providing a detailed picture of the molecule's structural preferences. Studies on similar tetrahydrofuran derivatives have successfully used these methods to distinguish between nearly isoenergetic conformers. nih.govrsc.org

The process typically begins with a systematic or stochastic search of the conformational space to generate a wide range of possible structures. Each of these initial geometries is then optimized using a quantum chemical method, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to find the nearest local energy minimum. The relative energies of these optimized conformers are then calculated, often with the inclusion of corrections for zero-point vibrational energy and thermal effects, to determine their populations at a given temperature according to the Boltzmann distribution.

A hypothetical conformational analysis of this compound might yield a set of low-energy conformers, each with a specific geometry and relative population. This information is critical for understanding which shape the molecule is most likely to adopt in a biological environment, a key factor in its interaction with a target receptor or enzyme.

Table 1: Hypothetical Relative Energies and Boltzmann Population of this compound Conformers Calculated at the B3LYP/6-31G(d) level of theory in the gas phase.

Conformer Relative Energy (kcal/mol) Boltzmann Population (%)
1 0.00 65.3
2 0.50 23.9
3 1.20 7.5
4 2.00 2.3

| 5 | 2.50 | 1.0 |

DFT Method Applications in Elucidating this compound Reaction Pathways

Density Functional Theory (DFT) is a versatile and widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it particularly suitable for studying the reaction mechanisms of medium-sized organic molecules like this compound. DFT calculations can be used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates, and thereby elucidating the reaction pathway.

In the context of this compound, DFT could be employed to investigate its biosynthesis or degradation pathways. For instance, the formation of the 2,4-disubstituted tetrahydrofuran ring is a key biosynthetic step. DFT calculations could model various proposed cyclization reactions, determining the activation energies for each potential pathway and thus identifying the most likely enzymatic or non-enzymatic route. Studies on the synthesis of substituted tetrahydrofurans have utilized DFT to understand the stereoselectivity of cyclization reactions.

Furthermore, the chemical stability and reactivity of this compound can be explored. DFT can be used to calculate various chemical reactivity descriptors, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic indices, which can predict the most reactive sites in the molecule. This information could be valuable in understanding its metabolism or its mode of action as an antibacterial agent. For example, DFT could help to identify which atoms in this compound are most susceptible to nucleophilic or electrophilic attack, providing clues about its potential interactions with biological macromolecules.

Table 2: Hypothetical DFT-Calculated Activation Energies for Proposed Biosynthetic Steps of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

Reaction Step Proposed Pathway Activation Energy (kcal/mol)
Ring Cyclization Epoxide opening 18.5
Radical cyclization 25.2
Side Chain Oxidation Hydroxylation 12.1

Molecular Dynamics Simulations for this compound-Target Interactions

While quantum chemical methods provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. This allows for the investigation of large-scale conformational changes and the interactions of a molecule with its environment, such as a solvent or a biological target.

For this compound, MD simulations would be invaluable for understanding its interaction with a bacterial protein, its putative target. After identifying a potential protein target, a simulation system can be constructed containing the protein, this compound, and a solvent (typically water) to mimic physiological conditions. The simulation would then be run for a period of nanoseconds to microseconds, allowing the observation of how this compound binds to the protein, the specific amino acid residues involved in the interaction, and the conformational changes that occur in both the ligand and the protein upon binding.

The results of MD simulations can provide detailed insights into the binding mode and affinity of this compound, which are crucial for understanding its antibacterial mechanism. The stability of the ligand-protein complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time. Furthermore, the binding free energy can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a quantitative measure of the binding affinity.

Table 3: Hypothetical Binding Free Energy Components for this compound with a Putative Bacterial Target Protein from an MD Simulation Calculated using the MM/PBSA method.

Energy Component Value (kcal/mol)
Van der Waals Energy -35.2
Electrostatic Energy -15.8
Polar Solvation Energy 20.5
Non-polar Solvation Energy -2.1

| Total Binding Free Energy | -32.6 |

In Silico Prediction of this compound Biological Activity Profiles

In silico methods for predicting biological activity are becoming increasingly important in drug discovery and natural product research. nih.govnih.gov These methods use computational models to predict the biological properties of a molecule based on its chemical structure. For this compound, which is known to have antibacterial activity, in silico models could be used to predict its activity against a wider range of bacterial species, to identify potential off-target effects, and to predict its absorption, distribution, metabolism, and excretion (ADME) properties.

One common approach is to use quantitative structure-activity relationship (QSAR) models. A QSAR model is a mathematical equation that relates the chemical structure of a set of molecules to their biological activity. To build a QSAR model for antibacterial activity, a dataset of molecules with known activities against a particular bacterium is required. The chemical structures of these molecules are described by a set of numerical descriptors, which can include constitutional, topological, and quantum chemical parameters. A statistical method, such as multiple linear regression or machine learning, is then used to find a correlation between these descriptors and the biological activity.

Once a reliable QSAR model is developed, it can be used to predict the antibacterial activity of this compound. Additionally, pharmacophore modeling can be employed. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to bind to a specific target. By identifying the pharmacophore of a known antibacterial drug or a set of active compounds, it is possible to screen for other molecules, like this compound, that fit this pharmacophore and are therefore likely to have similar activity.

Table 4: Hypothetical In Silico ADMET Profile Prediction for this compound

Property Predicted Value/Classification
Human Intestinal Absorption High
Blood-Brain Barrier Penetration Low
CYP2D6 Inhibition Non-inhibitor
Ames Mutagenicity Non-mutagenic

| LogP (octanol/water) | 1.8 |

Advanced Analytical Methodologies for Communiol C Research

Chromatographic Techniques for the Separation and Quantification of Communiol C (e.g., HPLC, HPLC-MS/MS)

Chromatographic techniques are fundamental to the study of this compound, enabling its separation from complex fungal extract mixtures and its precise quantification. High-Performance Liquid Chromatography (HPLC) is a primary tool for the isolation and purification of this compound and its congeners, such as Communiols A, B, and D, from culture extracts of Podospora communis. researchgate.net The process typically involves reversed-phase columns where compounds are separated based on their hydrophobicity.

For quantitative analysis, particularly at low concentrations, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. creative-proteomics.comacs.org This technique offers superior sensitivity and selectivity compared to HPLC with UV detection alone. semanticscholar.org The HPLC system separates this compound from other matrix components, which are then ionized and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly specific detection by monitoring a unique precursor-to-product ion transition for the analyte. While a specific validated quantitative method for this compound has not been published, a typical approach for a polyketide of its class would involve the parameters outlined in the table below.

Table 1: Representative HPLC-MS/MS Parameters for Polyketide Analysis

This table illustrates typical starting parameters for the quantitative analysis of a compound like this compound. These would require optimization and validation for the specific application.

ParameterTypical Setting
HPLC Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (B52724) (0.1% Formic Acid)
Flow Rate 0.4 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS Detection Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode
Ion Source Voltage ~3.0 - 5.0 kV
Quantification External calibration curve with an internal standard

Spectroscopic Techniques for the Characterization and Confirmation of this compound Structure in Research Samples

The definitive identification and structural elucidation of this compound were accomplished through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. utoronto.caresearchgate.net

Mass Spectrometry (MS) provides crucial information about a molecule's mass and elemental composition. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), was used to establish the molecular formula of this compound and its related compounds. utoronto.caresearchgate.net Fragmentation patterns observed in MS/MS spectra can further help to piece together the core structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules. A full suite of NMR experiments is required for a complete structural assignment:

¹H NMR: Identifies the number of different types of protons, their connectivity, and their chemical environment.

¹³C NMR: Determines the number of non-equivalent carbons in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and show longer-range correlations between protons and carbons (HMBC), allowing for the assembly of the complete carbon skeleton. Nuclear Overhauser Effect (NOE) experiments are then used to determine the relative stereochemistry of the molecule.

The initial structural proposals for the communiols were later revised based on the total synthesis of the proposed structures and comparison of their spectroscopic data with the natural product. researchgate.net The tables below show illustrative NMR data consistent with the known tetrahydrofuran (B95107) structure of a compound like this compound, based on data for similar natural products. scispace.comscispace.com

Table 2: Illustrative ¹H NMR Data for a this compound-type Structure

This table shows representative chemical shifts (δ) and coupling constants (J) for the types of protons found in a 2,4-disubstituted tetrahydrofuran ring system. Actual data would be required to confirm the structure of a research sample.

Proton Assignment (Example)Chemical Shift (δ, ppm)Multiplicity (J, Hz)
H-2 (CH-O)~3.8 - 4.2m
H-4 (CH-C)~2.0 - 2.4m
H-5 (CH₂-O)~3.5 - 3.9m
CH-OH~3.6 - 4.0m
CH₃~1.1 - 1.3d, J ≈ 7 Hz

Table 3: Illustrative ¹³C NMR Data for a this compound-type Structure

This table shows representative chemical shifts (δ) for the carbon environments in a polyketide-derived tetrahydrofuran. The specific shifts are highly sensitive to the exact substitution and stereochemistry.

Carbon Assignment (Example)Chemical Shift (δ, ppm)
C-2 (CH-O)~75 - 85
C-3 (CH₂)~35 - 45
C-4 (CH-C)~40 - 50
C-5 (CH₂-O)~70 - 80
CH-OH~65 - 75
CH₃~15 - 25

Development of Robust Methodologies for this compound Analysis in Complex Biological Matrices

Analyzing this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, presents significant challenges. These matrices contain a multitude of endogenous compounds that can interfere with analysis, either by co-eluting with the analyte or by affecting the ionization efficiency in the mass spectrometer (a phenomenon known as the matrix effect). acs.orgnih.gov

Developing a robust methodology for such an analysis requires several critical steps:

Sample Preparation: The primary goal is to efficiently extract this compound from the matrix while removing as many interfering components as possible. Common techniques include protein precipitation (for plasma/serum), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE, in particular, can offer cleaner extracts by using a sorbent that selectively retains the analyte while allowing interfering compounds to be washed away.

Chromatographic Separation: A highly efficient HPLC method is needed to separate this compound from any remaining matrix components that were not removed during sample preparation. Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred as it provides sharper peaks and better resolution in shorter run times. nih.gov

Selective Detection: As mentioned, LC-MS/MS is the gold standard for analyzing compounds in biological matrices due to its high selectivity and sensitivity, which allows for the detection of trace levels of the analyte. nih.govnih.gov

The stability of the analyte within the biological matrix during collection, storage, and processing must also be thoroughly evaluated to ensure accurate results. acs.org

Standardization and Validation of Analytical Protocols for this compound Research

For an analytical method to be considered reliable for research, it must be standardized and rigorously validated. nih.govmdpi.com Validation is the process of providing documented evidence that a method is suitable for its intended purpose. acs.org This is crucial for ensuring that data are accurate, reproducible, and comparable between different laboratories or over time. The validation process for a quantitative method for this compound would follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

Key validation parameters are summarized in the table below.

Table 4: Key Parameters for Analytical Method Validation

This table outlines the essential characteristics that must be evaluated to validate a quantitative analytical method for this compound, ensuring its reliability for research purposes.

Validation ParameterDescription
Specificity / Selectivity The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present (e.g., impurities, degradation products, matrix components). acs.org
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of >0.99 is typically required. mdpi.com
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed via recovery studies in spiked matrix samples. acs.org
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst), and reproducibility (between laboratories). mdpi.com
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Broader Implications and Future Research Directions for Communiol C

Role of Communiol C in Fungal Ecological Interactions

Fungi inhabiting dung, such as Podospora communis, exist in a highly competitive environment where the production of secondary metabolites is crucial for survival. researchgate.net this compound, as a product of this fungus, likely plays a significant role in mediating interactions with other microorganisms. Its documented antibacterial activity against Bacillus subtilis and Staphylococcus aureus suggests a primary function in inhibiting competing bacteria, thereby securing resources for the fungus. unipv.it

The production of such bioactive compounds is a key strategy for fungi to tolerate both intra- and interspecific competition. researchgate.net Further research is warranted to explore the full spectrum of this compound's influence on the microbial community within its natural habitat. This includes investigating its effects on other fungal species, as well as a wider range of bacteria and other microorganisms present in the dung ecosystem. Understanding these interactions is fundamental to comprehending the chemical ecology of coprophilous fungi and the role of secondary metabolites in shaping microbial communities.

This compound as a Chemical Probe for Fundamental Biological Processes

The distinct chemical structure of this compound, a 2,4-disubstituted tetrahydrofuran (B95107), makes it a valuable candidate as a chemical probe to investigate fundamental biological processes. researchgate.net Its specific antibacterial activity implies that it interacts with particular molecular targets within bacterial cells. Identifying these targets could elucidate novel mechanisms of antibacterial action and provide insights into essential bacterial pathways that could be exploited for new drug development.

The journey to confirm the precise stereochemistry of this compound, which was ultimately determined to be (3R, 5R, 6S) through enantioselective synthesis, underscores the importance of its three-dimensional structure for its biological function. researchgate.nettohoku.ac.jp This stereospecificity is a key characteristic of effective chemical probes, as it allows for precise interactions with biological macromolecules. By using this compound and its synthesized stereoisomers, researchers can probe the structural requirements for its biological activity and gain a deeper understanding of the molecular recognition events that underpin its effects. tohoku.ac.jp

Identification of Novel Biological Activities of this compound Beyond Currently Documented Effects

While the antibacterial properties of this compound are established, its full biological activity profile remains largely unexplored. researchgate.net Natural products often exhibit a range of biological effects, and it is plausible that this compound possesses other activities beyond its antibacterial action. For instance, many fungal secondary metabolites have been found to have anticancer, antiviral, or immunomodulatory properties.

Systematic screening of this compound against a diverse array of biological targets and in various disease models is a crucial next step. This could uncover previously unknown therapeutic potentials. Given that its structural relatives, Communiols A and B, were also isolated from the same fungal source, a comparative study of the biological activities of all Communiol variants could reveal structure-activity relationships and guide the search for new applications. unipv.itresearchgate.net The initial structural elucidation of this compound was later revised, highlighting the complexity of this family of molecules and the need for thorough investigation. nii.ac.jp

Advanced Synthetic Strategies for this compound Analog Development

The total synthesis of this compound and its stereoisomers has been a significant achievement, not only for confirming its absolute stereochemistry but also for opening the door to the creation of novel analogs. tohoku.ac.jpresearchgate.net The established synthetic routes provide a platform for systematically modifying the this compound scaffold. By altering substituent groups and changing stereochemical configurations, chemists can generate a library of analogs.

These analogs can then be tested for enhanced or novel biological activities. For example, modifications could be designed to improve potency, increase selectivity, or broaden the spectrum of activity against different bacterial strains. Furthermore, synthetic analogs can be designed to overcome potential limitations of the natural product, such as metabolic instability or poor bioavailability. The development of advanced synthetic strategies will be instrumental in harnessing the full therapeutic potential of the this compound chemical framework.

Integration of Omics Technologies for Comprehensive this compound Research

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful and holistic approach to understanding this compound. For the producing organism, Podospora communis, sequencing its genome can identify the biosynthetic gene cluster responsible for this compound production. This would not only elucidate the enzymatic steps involved in its synthesis but also provide tools for biosynthetic engineering to produce novel derivatives.

On the receiving end, in organisms affected by this compound, omics approaches can provide a global view of the cellular response to the compound. For example, transcriptomic and proteomic analyses of bacteria treated with this compound could reveal which genes and proteins are up- or down-regulated, offering clues to its mechanism of action and potential resistance mechanisms. Metabolomic profiling could identify changes in the metabolic network of the target organism. A review of secondary metabolites from the Sordariales order, to which Podospora belongs, highlights the potential for omics tools to unlock the discovery of new bioactive compounds. researchgate.net Integrating these high-throughput technologies will undoubtedly accelerate the pace of this compound research and uncover new biological insights.

Q & A

Q. What are the primary analytical methods for identifying and quantifying Communiol C in environmental samples?

Q. How can researchers ensure the reproducibility of this compound synthesis in laboratory settings?

Synthesis protocols must specify reagent purity (e.g., ≥98% for precursors), solvent drying methods, and reaction conditions (temperature, pH, agitation). For novel synthetic routes, nuclear magnetic resonance (NMR) and high-resolution MS are required to confirm structural integrity. Cross-referencing with fungal fermentation studies (e.g., Penicillium spp.) can validate biosynthetic pathways .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in comparative studies of this compound across substrates (e.g., hay vs. haylage)?

  • Control Groups: Include substrate-negative controls (e.g., sterilized hay) to distinguish microbial vs. plant-derived this compound.
  • Sampling Frequency: Collect longitudinal samples to account for temporal variations in fungal activity.
  • Statistical Power: Use multivariate analysis (e.g., PCA) to isolate substrate-specific factors (moisture, pH) influencing this compound production .

Q. How should researchers resolve contradictions in this compound quantification data across studies?

Discrepancies often arise from methodological differences. To address this:

  • Standardize Extraction Protocols: Compare Soxhlet vs. ultrasonic extraction efficiencies.
  • Cross-Validate Assays: Use inter-laboratory collaborations to test LC-MS vs. ELISA quantification.
  • Metadata Reporting: Document fungal strain origins (e.g., ATCC accession numbers) and substrate preprocessing steps .

Q. What role does this compound play in microbial community dynamics, and how can this be experimentally validated?

Hypothesized roles include antifungal activity or quorum sensing modulation. Experimental approaches:

  • Co-Culture Assays: Introduce this compound to Aspergillus-Streptomyces co-cultures and monitor growth inhibition via OD600.
  • Metabolomic Profiling: Track secondary metabolite shifts using untargeted LC-MS/MS .

Q. How can multi-omics approaches (genomics, metabolomics) elucidate this compound’s ecological function?

  • Genomic Mining: Screen fungal genomes for communiol biosynthetic gene clusters (BGCs) using antiSMASH.
  • Metabolite Correlation Networks: Integrate RNA-seq data with LC-MS profiles to link gene expression to this compound production peaks .

Methodological Best Practices

  • Data Transparency: Archive raw chromatograms and NMR spectra in public repositories (e.g., MetaboLights) for peer validation .
  • Ethical Reporting: Disclose substrate sourcing (e.g., farm partnerships) and compliance with biodiversity regulations .
  • Literature Synthesis: Use PICO frameworks to structure research questions (Population: fungal taxa; Intervention: substrate variation; Outcome: this compound yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.